molecular formula C9H18O2 B13333008 2-(3-Methoxycyclohexyl)ethan-1-ol

2-(3-Methoxycyclohexyl)ethan-1-ol

Cat. No.: B13333008
M. Wt: 158.24 g/mol
InChI Key: GGGIZONBIPIHLD-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexane derivative with a methoxy group at the 3-position and an ethan-1-ol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclohexyl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3-methoxycyclohexanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reduction of 2-(3-methoxycyclohexyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-(3-Methoxycyclohexyl)ethanone, 2-(3-Methoxycyclohexyl)ethanoic acid

    Reduction: 2-(3-Methoxycyclohexyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Methoxycyclohexyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound as a precursor or active ingredient.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycyclohexyl)ethan-1-ol depends on its specific application. In chemical reactions, the compound’s functional groups (methoxy and alcohol) participate in various interactions, such as hydrogen bonding, nucleophilic attack, and electrophilic addition. These interactions determine the compound’s reactivity and the pathways it follows in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxycyclohexyl)ethanone
  • 2-(3-Methoxycyclohexyl)ethanoic acid
  • 2-(3-Methoxycyclohexyl)ethane

Uniqueness

2-(3-Methoxycyclohexyl)ethan-1-ol is unique due to the presence of both a methoxy group and an alcohol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its structural features allow for diverse chemical transformations, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(3-methoxycyclohexyl)ethanol

InChI

InChI=1S/C9H18O2/c1-11-9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3

InChI Key

GGGIZONBIPIHLD-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)CCO

Origin of Product

United States

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